Iopamidol ep impurity C

Description

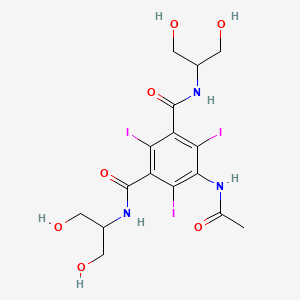

Structure

3D Structure

Properties

IUPAC Name |

5-acetamido-1-N,3-N-bis(1,3-dihydroxypropan-2-yl)-2,4,6-triiodobenzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20I3N3O7/c1-6(27)20-14-12(18)9(15(28)21-7(2-23)3-24)11(17)10(13(14)19)16(29)22-8(4-25)5-26/h7-8,23-26H,2-5H2,1H3,(H,20,27)(H,21,28)(H,22,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCKGITXCDJXPJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20I3N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30878037 | |

| Record name | MBENZAMIDENNBISCHCH2OH25ACETAMIDOI3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30878037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

747.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87932-07-8, 76350-23-7 | |

| Record name | 1,3-Benzenedicarboxamide, 5-(acetylamino)-N1,N3-bis(2-hydroxy-1-(hydroxymethyl)ethyl)-2,4,6-triiodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087932078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MBENZAMIDENNBISCHCH2OH25ACETAMIDOI3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30878037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(ACETYLAMINO)-N1,N3-BIS(2-HYDROXY-1-(HYDROXYMETHYL)ETHYL)-2,4,6-TRIIODO-1,3-BENZENEDICARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79BW3KJ4ZW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Iopamidol EP Impurity C: Structure, Characterization, and Control

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical development and manufacturing, the control of impurities is a critical endeavor, directly impacting the safety and efficacy of drug substances. This guide provides a comprehensive technical overview of Iopamidol EP Impurity C, a specified impurity in the European Pharmacopoeia monograph for Iopamidol. As a Senior Application Scientist, this document is crafted to deliver not just procedural steps, but the scientific rationale behind the analytical characterization and control of this specific molecular entity. Our focus is on the convergence of structural elucidation, analytical methodology, and the synthetic pathways that govern the presence of this impurity, thereby offering a holistic understanding for the discerning scientist.

Unveiling this compound: Chemical Identity and Structural Elucidation

This compound is a process-related impurity of Iopamidol, a widely used non-ionic, water-soluble X-ray contrast agent.[1] A thorough understanding of its chemical identity is the cornerstone of any effective control strategy.

Chemical Structure and Properties

This compound is chemically defined as 5-(Acetylamino)-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodobenzene-1,3-dicarboxamide .[2][3] It is structurally very similar to Iopamidol, with the key difference being the substitution at the 5-position of the benzene ring. While Iopamidol possesses a (S)-2-hydroxypropanoyl]amino side chain, Impurity C has a simpler acetylamino group at this position.

Below is a comparative visualization of the chemical structures of Iopamidol and this compound.

Sources

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Quality

An In-Depth Technical Guide to Iopamidol EP Impurity C

In the manufacturing of Active Pharmaceutical Ingredients (APIs), the pursuit of purity is paramount. Iopamidol, a non-ionic, low-osmolar iodinated contrast agent, is essential in diagnostic imaging procedures, and its safety and efficacy are directly linked to its purity profile.[1][2] The European Pharmacopoeia (EP) rigorously defines the standards for Iopamidol, including the identification and quantification of potential impurities.[3] Among these, this compound represents a key process-related impurity that must be carefully monitored and controlled.

This technical guide, designed for researchers, analytical scientists, and drug development professionals, provides a comprehensive overview of this compound. We will delve into its core chemical properties, its structural relationship to the parent API, established analytical methodologies for its characterization, and the logic behind its control as mandated by pharmacopeial standards.

Chemical Identity and Physicochemical Properties

This compound, chemically known as 5-(Acetylamino)-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodobenzene-1,3-dicarboxamide, is structurally very similar to Iopamidol.[2][4][5] The primary distinction lies in the substituent at the C5 position of the tri-iodinated benzene ring. Whereas Iopamidol features a (2S)-2-hydroxypropanamido group, Impurity C possesses a simpler acetylamino group.[1][4] This seemingly minor structural modification has significant implications for its analytical characterization and necessitates strict control.

Table 1: Core Identifiers for this compound

| Identifier | Value | Source(s) |

| IUPAC Name | 5-(acetylamino)-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodobenzene-1,3-dicarboxamide | [4][6] |

| Synonyms | 5-Acetamido-N1,N3-bis(1,3-dihydroxypropan-2-yl)-2,4,6-triiodoisophthalamide; Acetyl analog | [6] |

| CAS Number | 87932-07-8 | [4][5][6] |

| Molecular Formula | C16H20I3N3O7 | [4][5][7] |

| Molecular Weight | 747.06 g/mol | [4][5][6][7] |

The structural relationship between the parent drug and the impurity is a critical concept in method development, as chromatographic selectivity must be achieved to resolve these closely related compounds.

Caption: Structural comparison of Iopamidol and Impurity C.

Genesis and Control of Impurity C

This compound is primarily a process-related impurity, often originating from a starting material or an intermediate used in the synthesis of Iopamidol. Its presence in the final API is typically due to incomplete reaction or carry-over from earlier synthetic steps. The core synthetic challenge is to ensure complete conversion of the 5-amino intermediate to the final (2S)-2-hydroxypropanamido side chain of Iopamidol, without leaving residual acetylamino precursor.

Controlling this impurity requires a multi-faceted approach grounded in Quality by Design (QbD) principles:

-

Raw Material Control: Stringent specifications for starting materials and intermediates are the first line of defense.

-

Process Optimization: Reaction conditions (temperature, time, stoichiometry) must be precisely controlled to drive the synthesis to completion.

-

Purification Strategy: Downstream purification steps, such as recrystallization or preparative chromatography, are designed to effectively remove any residual Impurity C.

Analytical Characterization: A Validated Approach

The cornerstone of controlling Impurity C is a robust, validated analytical method capable of accurately detecting and quantifying it at specified limits. High-Performance Liquid Chromatography (HPLC) with UV detection is the universally accepted technique.

Experimental Protocol: HPLC Method for Impurity Profiling

This protocol describes a self-validating system for the quantification of this compound. The causality behind these choices is to achieve optimal separation from the main Iopamidol peak and other related substances.

-

System Preparation:

-

Chromatograph: A gradient-capable HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size). The C18 stationary phase is chosen for its hydrophobicity, which effectively retains and separates the tri-iodinated aromatic structures of Iopamidol and its impurities.

-

Mobile Phase A: A solution of 0.1% trifluoroacetic acid (TFA) in water. TFA acts as an ion-pairing agent to improve peak shape.

-

Mobile Phase B: Acetonitrile.

-

System Equilibration: Purge the system and equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

-

Standard and Sample Preparation:

-

Reference Standard: Prepare a stock solution of this compound reference standard at a known concentration (e.g., 0.5 mg/mL) in a suitable diluent (e.g., water/acetonitrile mixture).

-

Test Sample: Accurately weigh and dissolve the Iopamidol API sample in the same diluent to a final concentration of approximately 5.0 mg/mL.

-

Spiked Sample (for validation): Spike the test sample with a known amount of the Impurity C reference standard to verify peak identification and recovery.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C. Controlled temperature ensures reproducible retention times.

-

Detection Wavelength: 240 nm. This wavelength is selected based on the UV absorbance maximum for the iodinated benzene ring chromophore common to both Iopamidol and Impurity C.

-

Gradient Program:

-

0-5 min: 10% B

-

5-25 min: 10% to 50% B (linear gradient)

-

25-30 min: 50% B

-

30.1-35 min: 10% B (re-equilibration)

-

-

-

Data Analysis and System Suitability:

-

Identification: The retention time of the peak corresponding to Impurity C in the test sample must match that of the reference standard.

-

Quantification: Calculate the amount of Impurity C using the principle of external standardization against the reference standard.

-

System Suitability Test (SST): Before analysis, inject a standard solution multiple times. The relative standard deviation (RSD) for peak area and retention time should be less than 2.0%. The resolution between the Iopamidol peak and the Impurity C peak must be greater than 2.0 to ensure baseline separation.

-

Caption: Standard analytical workflow for HPLC-based impurity profiling.

Regulatory Framework and Acceptance Criteria

Pharmacopeias like the EP set the authoritative standards for API quality. The Iopamidol monograph specifies the maximum allowable limit for Impurity C, along with other potential impurities. Adherence to these limits is mandatory for product release.

The control strategy follows a clear, self-validating logic: the validated analytical method provides the data, and the pharmacopeial monograph provides the acceptance criteria.

Caption: Decision logic for batch release based on impurity limits.

Conclusion

This compound is a critical quality attribute that must be understood and controlled to ensure the safety and efficacy of the final drug product. Its chemical similarity to the parent Iopamidol molecule necessitates the development of highly specific and robust analytical methods, primarily reverse-phase HPLC. By integrating stringent raw material controls, optimized manufacturing processes, and rigorous analytical testing guided by pharmacopeial standards, pharmaceutical manufacturers can reliably ensure that levels of Impurity C remain well below the established safety thresholds. This technical overview provides the foundational knowledge required for scientists to effectively tackle the challenges associated with this key impurity.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13140687, this compound. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 65492, Iopamidol. Retrieved from [Link]

-

Veeprho. This compound | CAS 87932-07-8. Retrieved from [Link]

-

Allmpus. This compound / iopamidol bp impurity c. Retrieved from [Link]

-

Pharmaffiliates. Iopamidol-impurities. Retrieved from [Link]

-

Japanese Pharmacopoeia. Official Monographs for Part I / Iopamidol. Retrieved from [Link]

Sources

- 1. Iopamidol | C17H22I3N3O8 | CID 65492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 4. This compound | C16H20I3N3O7 | CID 13140687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. allmpus.com [allmpus.com]

- 6. veeprho.com [veeprho.com]

- 7. This compound - SRIRAMCHEM [sriramchem.com]

The Origin of Iopamidol EP Impurity C: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iopamidol, a non-ionic, low-osmolar iodinated contrast agent, is a cornerstone of modern diagnostic imaging. Its favorable safety and tolerability profile have made it an indispensable tool in procedures such as angiography, urography, and computed tomography (CT) scans. The manufacturing of high-purity Iopamidol is a complex multi-step synthesis that demands rigorous control over process parameters and potential impurities. Among the impurities listed in the European Pharmacopoeia (EP), Iopamidol EP Impurity C presents a unique challenge in understanding its origin and implementing effective control strategies. This technical guide provides a comprehensive exploration of the genesis of this compound, delving into its formation as a process-related impurity during the synthesis of Iopamidol.

Unraveling the Identity of this compound

This compound is chemically defined as 5-(Acetylamino)-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodobenzene-1,3-dicarboxamide[1][2]. A structural comparison with the active pharmaceutical ingredient (API), Iopamidol, reveals a critical difference in the side chain at the C-5 position of the tri-iodinated benzene ring. While Iopamidol possesses a (2S)-2-hydroxypropanamido group, Impurity C features a simpler acetylamino group. This seemingly minor structural variance points towards its origin within the synthetic pathway of Iopamidol.

| Compound | Chemical Structure | Molecular Formula | Molecular Weight | CAS Number |

| Iopamidol | [Insert Image of Iopamidol Structure] | C₁₇H₂₂I₃N₃O₈ | 777.09 g/mol | 60166-93-0 |

| This compound | [Insert Image of this compound Structure] | C₁₆H₂₀I₃N₃O₇ | 747.06 g/mol | 87932-07-8[1][2] |

The Synthetic Pathway of Iopamidol: A Fertile Ground for Impurity Formation

The synthesis of Iopamidol is a sophisticated process that typically begins with 5-nitroisophthalic acid. A common synthetic route involves the following key transformations:

-

Reduction: The nitro group of 5-nitroisophthalic acid is reduced to an amino group, yielding 5-aminoisophthalic acid.

-

Iodination: The aromatic ring is tri-iodinated to produce 5-amino-2,4,6-triiodoisophthalic acid.

-

Activation: The carboxylic acid groups are converted to more reactive acyl chlorides, forming 5-amino-2,4,6-triiodoisophthaloyl dichloride.

-

Amidation: The acyl chlorides are reacted with 2-amino-1,3-propanediol (serinol) to form the corresponding diamide.

-

Acylation: The amino group at the C-5 position is acylated with (S)-2-acetoxypropionyl chloride.

-

Hydrolysis: The acetyl protecting group on the side chain is removed to yield the final Iopamidol product.

Pinpointing the Origin of Impurity C: A Tale of Two Hypotheses

The structural nature of this compound strongly suggests its formation during the acylation step of the synthesis. Two primary hypotheses can be postulated for its emergence:

Hypothesis 1: The "Imperfect" Acylating Agent

The acylation of the C-5 amino group is a critical step that introduces the chiral side chain characteristic of Iopamidol. The reagent of choice for this transformation is (S)-2-acetoxypropionyl chloride. However, the synthesis of this chiral acylating agent from lactic acid can be challenging, and it may contain process-related impurities.

One such potential impurity is acetyl chloride . If present in the (S)-2-acetoxypropionyl chloride reagent, acetyl chloride would compete in the acylation reaction, leading to the formation of the N-acetylated impurity, which is precisely the structure of this compound.

This hypothesis is supported by the fact that acetyl chloride is a common and simple acylating agent that could potentially be formed as a byproduct or remain as an unreacted starting material in the synthesis of more complex acyl chlorides.

Hypothesis 2: A Side Reaction of the Key Intermediate

An alternative pathway for the formation of Impurity C involves a side reaction of the key intermediate, 5-amino-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodoisophthalamide, with a source of an acetyl group present in the reaction mixture. While the primary acylating agent is (S)-2-acetoxypropionyl chloride, other components in the reaction medium could potentially act as acetyl donors under certain conditions.

For instance, if acetic anhydride or acetic acid is present as a residual solvent or a byproduct from a previous step, it could, under catalytic conditions (e.g., presence of a base), lead to the acetylation of a small fraction of the 5-amino intermediate.

While this hypothesis is chemically plausible, the presence of a significant amount of a competing acetyl source would be required. Given the controlled nature of pharmaceutical manufacturing, the "Imperfect Acylating Agent" hypothesis is generally considered the more probable origin of this compound.

The Role of Degradation: A Less Likely Contributor

Forced degradation studies are essential to understand the stability of a drug substance under various stress conditions, including acid, base, oxidation, heat, and light[3][4][5][6][7]. While Iopamidol can degrade under these conditions, the formation of Impurity C as a primary degradation product is not widely reported. Degradation of Iopamidol typically involves deiodination, hydrolysis of the amide bonds in the side chains, or other complex transformations[8][9]. The specific formation of the acetylamino group from the (2S)-2-hydroxypropanamido group through a degradation pathway is chemically less favorable under typical stress conditions. Therefore, this compound is predominantly considered a process-related impurity rather than a degradant.

Analytical Detection and Control Strategies

The European Pharmacopoeia provides a detailed liquid chromatography (LC) method for the analysis of Iopamidol and its related substances, including Impurity C[1].

European Pharmacopoeia HPLC Method for Iopamidol Related Substances

| Parameter | Condition |

| Column | Octadecylsilyl silica gel for chromatography |

| Mobile Phase | Gradient elution with a mixture of a phosphate buffer and acetonitrile |

| Detection | UV at 240 nm |

| Relative Retention Time of Impurity C | Approximately 1.3 (relative to Iopamidol)[1] |

Step-by-Step Protocol for Impurity C Identification:

-

Standard and Sample Preparation: Prepare a reference solution of this compound and a test solution of the Iopamidol drug substance at the specified concentrations.

-

Chromatographic System: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Injection: Inject the reference and test solutions into the chromatograph.

-

Data Analysis: Identify the peak corresponding to Impurity C in the chromatogram of the test solution by comparing its retention time with that of the reference standard.

-

Quantification: Quantify the amount of Impurity C in the drug substance using a suitable calibration method.

Control Strategies:

Effective control of this compound hinges on a multi-pronged approach:

-

Stringent Quality Control of Starting Materials: The most critical control point is the quality of the acylating agent, (S)-2-acetoxypropionyl chloride. Rigorous testing of this raw material for the presence of acetyl chloride is paramount.

-

Process Optimization: Optimization of the acylation reaction conditions, such as temperature, reaction time, and stoichiometry, can help to minimize the formation of side products.

-

Purification: The final purification steps of Iopamidol, which may include crystallization and chromatographic techniques, should be designed to effectively remove Impurity C to the level specified in the pharmacopoeia.

-

In-Process Controls: Implementing in-process controls to monitor the formation of Impurity C during the synthesis can provide early warnings and allow for corrective actions.

Conclusion

This compound, characterized by its acetylamino group, is a process-related impurity that most likely originates from the acylation step in the synthesis of Iopamidol. The primary cause is believed to be the presence of acetyl chloride as an impurity in the (S)-2-acetoxypropionyl chloride acylating agent. While its formation as a degradation product is less probable, a comprehensive understanding of its synthetic origin is crucial for the development of robust control strategies. By implementing stringent quality control of raw materials, optimizing reaction conditions, and employing effective purification methods, manufacturers can ensure the production of high-purity Iopamidol that meets the rigorous standards of the European Pharmacopoeia, thereby safeguarding patient safety.

References

- Official Monographs for Part I / Iopamidol. Japanese Pharmacopoeia.

- 5-amino-2,4,6-triiodobenzene-1,3. European Pharmacopoeia 6.0.

- Iopamidol Impurities and Related Compound - Veeprho. [URL: https://www.veeprho.com/impurities/iopamidol-impurities.html]

- Iopamidol-impurities - Pharmaffiliates. [URL: https://www.

- (S)-(-)-2-Acetoxypropionyl chloride | CAS 36394-75-9 - Veeprho.

- Impurity Control in the European Pharmacopoeia. EDQM, Council of Europe.

- Application of Metabolite Profiling Tools and Time-of-Flight Mass Spectrometry in the Identification of Transformation Products of Iopromide and Iopamidol during Advanced Oxidation. Environmental Science & Technology. [URL: https://pubs.acs.org/doi/10.1021/es505469h]

- WO2000050385A1 - Process for the preparation of iopamidol - Google Patents. [URL: https://patents.google.

- (S)-(-)-2-ACETOXYPROPIONYL CHLORIDE | 36394-75-9 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8123118.htm]

- Stability Indicating Forced Degradation Studies - Research Journal of Pharmacy and Technology.

- Process for the preparation of 5-amino-2,4,6-Triiodoisophthalic acid dichloride by chlorination with thionyl chloride in the presence of a catalyst - Patent US-5663432-A - PubChem. [URL: https://pubchem.ncbi.nlm.nih.

- Application of metabolite profiling tools and time-of-flight mass spectrometry in the identification of transformation products of iopromide and iopamidol during advanced oxidation - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25651339/]

- CPMP guideline on control of impurities of pharmacopoeia General Monograph - European Medicines Agency (EMA).

- CN104955798A - Continuous process for the preparation of (S)-2-acetoxypropionyl chloride - Google Patents. [URL: https://patents.google.

- Development of 5-Amino-2,4,6-triiodoisophthalic Acid Derivatives for Carbamoylation of Amino Acids - ChemRxiv.

- Iopamidol Abatement from Waters: A Rigorous Approach to Determine Physicochemical Parameters Needed to Scale Up from Batch to Continuous Operation - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3888123/]

- Iopamidol Abatement from Waters: A Rigorous Approach to Determine Physicochemical Parameters Needed to Scale Up from Batch to Continuous Operation | Langmuir - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/la3c02992]

- Development of forced degradation and stability indicating studies of drugs—A review - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4850399/]

- PROCESS FOR PREPARING 5-AMINO-2,4,6-TRIIODOISOPHTHALIC ACID DICHLORIDE BY CHLORINATION OF THE CORRESPONDING ACID IN THE PRESENCE - Googleapis.com.

- (S)-(-)-2-Acetoxypropionyl chloride - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/447056]

- Iopamidol - Definition, Identification, Assay - USP 2025 - Trungtamthuoc.com.

- Forced Degradation Studies - SciSpace.

- (S)-(-)-2-Acetoxypropionyl Chloride | CAS No- 36394-75-9 - Chemicea.

- 5-Amino-2,4,6-triiodoisophthaloyl dichloride synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/product_36394-75-9_36394-75-9.html]

- Application of metabolite profiling tools and time-of-flight mass spectrometry in the identification of transformation products of iopromide and iopamidol during advanced oxidation - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25651339/]

- CN105272899A - Novel compound and method for synthesizing iopamidol impurity D, impurity F, impurity G and impurity J by means of novel compound - Google Patents. [URL: https://patents.google.

- Iopamidol synthesis and preparation of iopamidol synthesis intermediate - Eureka | Patsnap.

- WO1996036590A1 - Process for the preparation of 5-amino-2,4,6-triiodoisophthalic acid dichloride by chlorination with thionyl chloride in the presence of a catalyst - Google Patents. [URL: https://patents.google.

- Forced Degradation Studies - MedCrave online.

- In vitro Effects of Gadoteric Acid and Iobitridol Toxicity and Platelet-Rich Plasma-Mediated Protection in Human Annulus Fibrosus and Nucleus Pulposus Cells - Dove Medical Press.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Where Do Impurities In Pharmaceutical Analysis Come From? - Senieer - What You Trust [senieer.com]

- 3. CN101215244A - Method for synthesizing 5-amino-2,4,6-triiodoisophthaloyl dichloride - Google Patents [patents.google.com]

- 4. chemscene.com [chemscene.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rjptonline.org [rjptonline.org]

- 7. PROCESS FOR THE PREPARATION OF IOPAMIDOL - Patent 3066071 [data.epo.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Iopamidol EP Impurity C: Physicochemical Properties and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties and analytical methodologies for Iopamidol EP Impurity C, a critical process-related impurity of the non-ionic X-ray contrast agent, Iopamidol. As a Senior Application Scientist, this document is structured to deliver not only technical data but also field-proven insights into the causality behind its formation and the rationale for the described analytical protocols.

Introduction: The Significance of this compound

Iopamidol is a widely used, second-generation, non-ionic, low-osmolar contrast medium in medical imaging.[1][2] Its synthesis is a multi-step process, and like any complex chemical synthesis, it is susceptible to the formation of impurities.[3] this compound is a notable process-related impurity that must be monitored and controlled to ensure the safety and efficacy of the final drug product.[4] This guide delves into the essential physicochemical characteristics of this impurity to aid in its identification, quantification, and control.

Chemical Identity and Physicochemical Properties

This compound is chemically identified as 5-(Acetylamino)-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodobenzene-1,3-dicarboxamide.[2][5] Its structure is closely related to the active pharmaceutical ingredient (API), Iopamidol, differing by the substitution of the (S)-2-hydroxypropanoyl group with an acetyl group at the 5-position of the tri-iodinated benzene ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | 5-(Acetylamino)-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodobenzene-1,3-dicarboxamide | [2][5] |

| Synonyms | 5-acetamido-N1,N3-bis(1,3-dihydroxypropan-2-yl)-2,4,6-triiodoisophthalamide | [6] |

| CAS Number | 87932-07-8 | [2][5] |

| Molecular Formula | C16H20I3N3O7 | [2][5] |

| Molecular Weight | 747.06 g/mol | [2][5] |

| Appearance | Off-white solid | [2] |

| Solubility | Soluble in a mixture of Methanol and DMSO. | [2] |

| Melting Point | Not available in the literature. | [2] |

| Storage | 2-8 °C | [2] |

Expert Insight: The structural similarity between Iopamidol and Impurity C underscores the importance of highly selective analytical methods. The primary difference lies in the side chain at the C-5 position of the benzene ring, which can influence the molecule's polarity and, consequently, its chromatographic behavior.

Genesis of this compound: A Mechanistic Perspective

The formation of this compound is intrinsically linked to the synthetic pathway of Iopamidol. A plausible route for its formation involves the acetylation of the amino group at the 5-position of the tri-iodinated isophthalamide intermediate, either as a side reaction or from an acetylated starting material.

Caption: Plausible formation pathway of this compound.

Analytical Characterization: A Validating System

A robust analytical strategy is paramount for the reliable identification and quantification of this compound. This involves a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the cornerstone for the separation and quantification of Iopamidol and its related substances. The European Pharmacopoeia (EP) outlines a gradient method that effectively resolves Impurity C from the API and other impurities.

Experimental Protocol: HPLC Analysis based on European Pharmacopoeia

-

Instrumentation: A gradient-capable HPLC system with a UV detector.

-

Column: Phenylsilyl silica gel for chromatography (5 µm), 0.25 m x 4.6 mm.

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile R, Water R (50:50 V/V)

-

Gradient Program:

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |

| 0 - 18 | 100 | 0 |

| 18 - 40 | 100 → 62 | 0 → 38 |

| 40 - 45 | 62 → 50 | 38 → 50 |

| 45 - 50 | 50 → 100 | 50 → 0 |

| 50 - 60 | 100 | 0 |

-

Flow Rate: 2.0 mL/min

-

Detection: Spectrophotometer at 240 nm

-

Injection Volume: 20 µL

-

Relative Retention Time: Impurity C has a relative retention time of approximately 1.3 with respect to Iopamidol (retention time ≈ 14.6 min).[7]

Expert Insight: The use of a phenylsilyl stationary phase provides a unique selectivity for aromatic compounds like Iopamidol and its impurities, enhancing the resolution between structurally similar molecules. The specified gradient is designed to first elute more polar impurities before resolving the closely related substances around the main Iopamidol peak.

Caption: HPLC workflow for the analysis of this compound.

Spectroscopic Characterization

While detailed spectroscopic data for this compound is not widely published, its structural features allow for the prediction of key spectral characteristics. Reference standards with comprehensive Certificates of Analysis, including 1H NMR, 13C NMR, IR, and Mass Spectrometry data, are available from specialized suppliers.[3]

-

Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, this compound is expected to show a prominent protonated molecule [M+H]⁺ at m/z 748.85, corresponding to its molecular weight of 747.06 g/mol .

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would display characteristic signals for the acetyl group (a singlet around 2 ppm), aromatic protons, and the protons of the N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl] side chains.

-

¹³C NMR: The spectrum would show signals for the carbonyl carbons of the amide and acetyl groups, the iodinated aromatic carbons, and the carbons of the aliphatic side chains.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to N-H and O-H stretching (around 3300 cm⁻¹), C=O stretching of the amide and acetyl groups (around 1650 cm⁻¹), and aromatic C-C stretching.

Expert Insight: When developing and validating analytical methods, it is crucial to use a well-characterized reference standard of this compound. This ensures the accuracy of identification and quantification in routine quality control testing.

Stability and Degradation Considerations

The stability of Iopamidol and the potential for the formation of degradation products, including impurities like Impurity C, are of significant interest. While specific degradation pathways leading to Impurity C are not extensively detailed in the public domain, general degradation studies of Iopamidol have been conducted.[8][9] Hydrolytic and oxidative conditions could potentially lead to the cleavage of the (S)-2-hydroxypropanoyl side chain of Iopamidol, followed by acetylation, although this is less likely under typical storage conditions. The presence of Impurity C is more commonly associated with the initial synthesis process.

Conclusion

A thorough understanding of the physicochemical properties of this compound is essential for the development of robust analytical methods and effective control strategies in the manufacturing of Iopamidol. This guide provides a foundational understanding of its chemical identity, potential formation pathways, and key analytical characterization techniques. By integrating this knowledge, researchers, scientists, and drug development professionals can ensure the quality, safety, and efficacy of Iopamidol drug products.

References

-

Allmpus. This compound / iopamidol bp impurity c. [Link]

-

Pharmaffiliates. Iopamidol-impurities. [Link]

-

PubChem. This compound. [Link]

-

Allmpus. This compound / IOPAMIDOL BP IMPURITY C. [Link]

-

PubChem. Iopamidol. [Link]

- Print Preview. 5-amino-2,4,6-triiodobenzene-1,3.

-

SynZeal. Iopamidol Impurities. [Link]

-

SynZeal. Iopamidol Impurities. [Link]

- Official Monographs for Part I / Iopamidol.

- Google Patents. CN102249948B - Synthesis of 5-acetylamino-N,N'-bis-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide.

- Patsnap Eureka. Process for preparing 5-acetamino-N,N'-bis (2,3-dihydroxypropyl)-2,4,6-tri-iodo isophthalamide.

-

PubMed. Reductive and oxidative degradation of iopamidol, iodinated X-ray contrast media, by Fe(III)-oxalate under UV and visible light treatment. [Link]

-

ResearchGate. Degradation of iopamidol by UV365/NaClO: Roles of reactive species, degradation mechanism, and toxicology. [Link]

Sources

- 1. ijop.net [ijop.net]

- 2. allmpus.com [allmpus.com]

- 3. Iopamidol Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 4. Iopamidol Abatement from Waters: A Rigorous Approach to Determine Physicochemical Parameters Needed to Scale Up from Batch to Continuous Operation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound - SRIRAMCHEM [sriramchem.com]

- 7. amzeals.com [amzeals.com]

- 8. Reductive and oxidative degradation of iopamidol, iodinated X-ray contrast media, by Fe(III)-oxalate under UV and visible light treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Foreword: The Imperative of Purity in Radiographic Contrast Media

An In-Depth Technical Guide to the Pharmacopeial Identification of Iopamidol EP Impurity C

In the realm of diagnostic imaging, the clarity and safety of radiographic contrast agents are paramount. Iopamidol, a widely used non-ionic, low-osmolar contrast medium, is instrumental in enhancing the visibility of internal structures in various radiological procedures.[1][2] Its efficacy, however, is intrinsically linked to its purity. The presence of impurities, even in trace amounts, can potentially impact the agent's safety profile and diagnostic performance. Therefore, rigorous analytical oversight as mandated by pharmacopeias is not merely a regulatory hurdle but a fundamental pillar of patient safety.[3][4]

This technical guide provides a comprehensive exploration of the European Pharmacopoeia (EP) methodology for the identification and control of Iopamidol Impurity C. We will delve beyond a simple recitation of procedural steps, offering insights into the causality behind the analytical choices, the framework of method validation, and the interpretation of results. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry who are tasked with ensuring that Iopamidol meets the highest standards of quality and purity.

The Analytes: Iopamidol and Impurity C

A foundational understanding of the chemical structures of the active pharmaceutical ingredient (API) and its specified impurity is crucial for developing and executing a robust analytical strategy.

Iopamidol is a complex, tri-iodinated benzene derivative.[1] Its structure is designed to be highly water-soluble and biologically inert while providing excellent X-ray attenuation.

This compound , identified as 5-(Acetylamino)-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodobenzene-1,3-dicarboxamide, is a known related substance.[2][5][6] It differs from Iopamidol in the side chain at the 5-position of the benzene ring. Where Iopamidol has a ((2S)-2-hydroxypropanoyl)amino group, Impurity C has a simpler acetylamino group. This structural difference arises from the synthetic pathway and is closely monitored.

Caption: Chemical structures of Iopamidol and this compound.

The subtle structural variance between Iopamidol and Impurity C necessitates a highly selective analytical method capable of resolving these two compounds effectively.

Table 1: Physicochemical Properties of Iopamidol and Impurity C

| Property | Iopamidol | This compound | Source(s) |

| IUPAC Name | N,N′-Bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodobenzene-1,3-dicarboxamide | 5-(acetylamino)-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodo-1,3-benzenedicarboxamide | [5][7] |

| Molecular Formula | C₁₇H₂₂I₃N₃O₈ | C₁₆H₂₀I₃N₃O₇ | [8][9] |

| Molecular Weight | 777.09 g/mol | 747.06 g/mol | [2][8] |

The Core Methodology: High-Performance Liquid Chromatography (HPLC)

The European Pharmacopoeia stipulates a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of Iopamidol and its related substances.[7] This technique is the gold standard for pharmaceutical impurity analysis due to its high resolving power and sensitivity.[3][10]

Rationale of the Chromatographic System

The success of the separation hinges on the specific components of the HPLC system.

-

Stationary Phase: The EP monograph specifies a phenylsilyl silica gel for chromatography.[7] The choice of a phenyl phase, rather than a standard C18 or C8, is deliberate. The phenyl groups provide a unique selectivity through π-π interactions with the aromatic rings of Iopamidol and its impurities. This interaction, combined with hydrophobic interactions, enhances the resolution between the structurally similar analytes.

-

Mobile Phase: A gradient elution using Water (Mobile Phase A) and a 50:50 (v/v) mixture of Acetonitrile and Water (Mobile Phase B) is employed.[7] Gradient elution is necessary to ensure that both early-eluting polar impurities and later-eluting non-polar impurities are resolved effectively within a reasonable timeframe. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.

-

Detection: Detection is performed using a UV spectrophotometer at 240 nm .[7] This wavelength is selected because the iodinated benzene ring, the chromophore common to Iopamidol and all its related impurities, exhibits strong absorbance at this wavelength, allowing for sensitive detection of all relevant compounds.

-

Column Temperature: The column is maintained at 60 °C .[7] Elevated temperatures reduce mobile phase viscosity, which can improve peak efficiency and lower column backpressure. More importantly, it can significantly influence the selectivity of the separation, and this specific temperature has been optimized for the resolution of Iopamidol from its critical impurities.

Caption: Analytical workflow for the identification of this compound.

Experimental Protocol

The following protocol is a detailed breakdown of the EP method. Adherence to these steps is critical for achieving a compliant and self-validating result.

Step 1: Preparation of Solutions

-

Test Solution: Accurately weigh and dissolve 0.50 g of the Iopamidol substance being examined in water and dilute to 50.0 mL with the same solvent.

-

Reference Solution (b): Dilute 2.0 mL of the Test solution to 20.0 mL with water. Further dilute 1.0 mL of this solution to 50.0 mL with water. This solution represents a concentration of 0.2% of the Test Solution.

-

Reference Solution (c) - For System Suitability: Prepare a solution containing a known Iopamidol impurity (e.g., Impurity H CRS) and a small amount of the Iopamidol test solution to verify resolution.[7]

Step 2: Chromatographic System Configuration

-

Set up the HPLC system according to the parameters outlined in Table 2.

-

Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

Step 3: System Suitability Test (SST)

-

Inject 20 µL of Reference Solution (c).

-

Verify that the system suitability requirements are met. The EP monograph specifies a minimum resolution of 2.0 between the peaks for impurity H and iopamidol.[7] This test ensures the chromatographic system is capable of adequately separating the components of interest.

Step 4: Analysis

-

Inject 20 µL of the Test Solution.

-

Inject 20 µL of Reference Solution (b).

-

Run the gradient program for each injection and record the chromatograms.

Table 2: HPLC Operational Parameters (EP Monograph)

| Parameter | Specification | Source(s) |

| Column | Two columns coupled in series: l = 0.25 m, Ø = 4.6 mm | [7] |

| Stationary Phase | Phenylsilyl silica gel for chromatography R (5 µm) | [7] |

| Mobile Phase A | Water R | [7] |

| Mobile Phase B | Acetonitrile R, Water R (50:50 V/V) | [7] |

| Gradient | 0-18 min: 100% A; 18-40 min: 100→62% A; 40-45 min: 62→50% A; 45-50 min: 50→100% A; 50-60 min: 100% A | [7] |

| Flow Rate | 2.0 mL/min | [7] |

| Column Temperature | 60 °C | [7] |

| Detection | Spectrophotometer at 240 nm | [7] |

| Injection Volume | 20 µL | [7] |

Method Validation and Trustworthiness

While analytical procedures detailed in a pharmacopeia are considered validated, the end-user's laboratory must verify their suitability under actual conditions of use.[11] The EP method for Iopamidol is a self-validating system through its stringent system suitability requirements.

-

Specificity: The primary validation characteristic for an identification test is specificity.[12] The method's specificity is demonstrated by its ability to resolve the main Iopamidol peak from a list of specified impurities, including Impurity C. The resolution requirement in the SST is a direct measure of this resolving power.[7]

-

Trustworthiness: The protocol's trustworthiness is established by bracketing the analysis of the test sample with system suitability checks and reference standard injections. This ensures that the system's performance is acceptable at the time of analysis.

Interpretation and Acceptance Criteria

Identification: The identification of Impurity C in the chromatogram of the Test Solution is based on its retention time relative to the principal peak of Iopamidol.

-

Relative Retention Time (RRT): Impurity C has a specified RRT of approximately 1.3 .[7] (Iopamidol RRT = 1.0). The analyst must calculate the RRT of any secondary peaks in the test chromatogram to tentatively identify Impurity C.

Limit Test: The test for related substances is a limit test, where the response of an impurity is compared to the response of a diluted standard.

-

Acceptance Criterion: For Impurity C, the area of its corresponding peak in the chromatogram of the Test Solution must not be more than 0.5 times the area of the principal peak in the chromatogram obtained with Reference Solution (b).[7]

-

Calculation: Since Reference Solution (b) is a 0.2% dilution of the Test Solution, the limit for Impurity C is 0.5 x 0.2% = 0.1% .

Beyond the Monograph: Orthogonal and Advanced Techniques

As a Senior Application Scientist, it is crucial to recognize that while pharmacopeial methods are definitive for quality control, they are not the only tools at our disposal. During drug development, impurity characterization, or troubleshooting, orthogonal methods are invaluable.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique provides not only retention time data but also mass-to-charge ratio information.[3][10] This allows for the confirmation of the molecular weight of the impurity peak, providing a much higher degree of confidence in its identity. For Impurity C, LC-MS would confirm the expected molecular weight of 747.06 g/mol .

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For unequivocal structural elucidation of an unknown impurity, NMR is the ultimate tool.[3][10] It provides detailed information about the chemical environment of each atom in the molecule, allowing for a complete structural assignment.

Conclusion

The pharmacopeial identification of this compound is a well-defined and robust process centered on a highly specific RP-HPLC method. The causality behind the method's parameters—from the unique selectivity of the phenylsilyl column to the optimized gradient and detection wavelength—is designed to ensure reliable separation and detection. By adhering to the detailed protocol, performing the requisite system suitability tests, and correctly interpreting the results based on relative retention time and peak area comparison, analytical scientists can confidently ensure that Iopamidol products meet the stringent purity requirements of the European Pharmacopoeia, thereby safeguarding patient health.

References

- Iopamidol Monograph. (2024). European Pharmacopoeia (EP) 6.0.

-

Iopamidol - Definition, Identification, Assay - USP 2025. (n.d.). Trungtamthuoc.com. Retrieved from [Link]

-

Iopamidol. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

-

This compound. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

-

Iopamidol-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

- Official Monographs for Part I / Iopamidol. (n.d.). Japanese Pharmacopoeia.

-

Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2005). European Medicines Agency (EMA). Retrieved from [Link]

-

Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2023). Biotech Spain. Retrieved from [Link]

-

Separation and purification of iopamidol using preparative high-performance liquid chromatography. (2018). ResearchGate. Retrieved from [Link]

- Validation/Verification of Analytical Procedures. (2020). European Directorate for the Quality of Medicines & HealthCare.

-

How Pharmaceutical Impurity Analysis Works. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]

-

Method validation according to EP 2.4.20. (n.d.). FILAB. Retrieved from [Link]

-

Iopamidol Impurities. (n.d.). SynZeal. Retrieved from [Link]

-

[Separation and purification of iopamidol using preparative high-performance liquid chromatography]. (2018). PubMed. Retrieved from [Link]

-

IOPAMIDOL. (n.d.). Global Substance Registration System (GSRS). Retrieved from [Link]

-

Identification and Detection of Pharmaceutical Impurities for Ensuring Safety Standard of Medicine: Hyphenated Analytical Techniques and Toxicity Measurements. (2023). PubMed. Retrieved from [Link]

- Impurity Control in the European Pharmacopoeia. (n.d.). European Directorate for the Quality of Medicines & HealthCare.

-

Iopamidol. (n.d.). Scribd. Retrieved from [Link]

-

Understanding Impurity Analysis. (n.d.). Cormica Pharma & Med Device Testing. Retrieved from [Link]

-

PRODUCT MONOGRAPH IsovueTM Iopamidol Injection USP. (2017). Bracco Imaging. Retrieved from [Link]

-

The expert's guide to pharmaceutical impurity analysis. (2024). Manufacturing Chemist. Retrieved from [Link]

- Guidance for the validation of pharmaceutical quality control analytical methods. (n.d.). NHS.

-

DEVELOPMENT AND VALIDATION OF AN HPLC METHOD FOR THE QUANTITATION OF TROMETHAMINE IN IOPAMIDOL INJECTION. (n.d.). Semantic Scholar. Retrieved from [Link]

-

CAS No : 87932-07-8| Product Name : Iopamidol - Impurity C. (n.d.). Pharmaffiliates. Retrieved from [Link]

Sources

- 1. Iopamidol | C17H22I3N3O8 | CID 65492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. biotech-spain.com [biotech-spain.com]

- 4. Identification and Detection of Pharmaceutical Impurities for Ensuring Safety Standard of Medicine: Hyphenated Analytical Techniques and Toxicity Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C16H20I3N3O7 | CID 13140687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. uspbpep.com [uspbpep.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. Iopamidol Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. edqm.eu [edqm.eu]

- 12. ema.europa.eu [ema.europa.eu]

A Technical Guide to the Toxicological Assessment of Iopamidol Impurities

Section 1: Introduction to Iopamidol and the Imperative for Impurity Assessment

Iopamidol is a non-ionic, water-soluble radiographic contrast agent integral to modern diagnostic imaging procedures, including CT scans, angiography, and urography.[1][2] Its function is to opacify body structures, enhancing their visibility under X-ray radiation.[1] The safety and efficacy of Iopamidol are paramount; however, like any synthetically derived pharmaceutical, its purity is a critical determinant of its safety profile. The manufacturing process, subsequent storage, or degradation can introduce impurities.[1] These extraneous chemical entities offer no therapeutic benefit and have the potential to elicit adverse toxicological effects, ranging from allergic reactions to long-term carcinogenic risk.[2][3]

The control and analysis of these impurities are therefore not merely a quality control objective but a fundamental requirement for patient safety.[1] A robust toxicological assessment framework is essential to identify, characterize, and qualify these impurities, ensuring that their levels in the final drug product are below established safety thresholds. This guide provides a comprehensive technical overview of the principles, methodologies, and regulatory considerations underpinning the toxicological evaluation of Iopamidol impurities.

The assessment strategy is governed by a well-established international regulatory framework. Key guidelines from the International Council for Harmonisation (ICH), such as ICH Q3A/B for impurities in new drug substances and products, ICH Q3D for elemental impurities, and ICH M7 for mutagenic impurities, provide a structured approach to this complex challenge.[2][3][4][5] These are complemented by pharmacopeial standards from the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), which set specific limits for known impurities in Iopamidol.[2][6]

Section 2: The Origin and Characterization of Iopamidol Impurities

Impurities in Iopamidol can originate from various sources throughout its lifecycle.[1] A systematic approach to their toxicological assessment begins with their identification and classification, which informs the subsequent evaluation strategy.

Classification of Impurities:

-

Synthesis-Related Impurities: These include unreacted starting materials, intermediates, by-products, and reagents from the multi-step chemical synthesis of Iopamidol.[1][7]

-

Degradation Products: These arise from the chemical breakdown of the Iopamidol active pharmaceutical ingredient (API) over time due to factors like light, heat, or pH.

-

Residual Solvents: Organic volatile chemicals used during the synthesis and purification process.

-

Elemental Impurities: Trace metals that can be introduced from catalysts, reagents, or manufacturing equipment.[4]

-

Extractables and Leachables: Chemicals that migrate from container closure systems, filters, or other processing equipment into the drug product.[8][9]

Analytical Characterization Workflow:

The precise identification and quantification of impurities are prerequisites for any toxicological assessment. This is achieved through a multi-step analytical workflow that leverages advanced separation and spectroscopic techniques. The primary goal is to create a comprehensive impurity profile.[1]

Core Analytical Methodologies:

-

High-Performance Liquid Chromatography (HPLC): The cornerstone technique for separating Iopamidol from its impurities.[1][10]

-

Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), MS is used to determine the molecular weight of unknown impurities, providing crucial information for identification.[1][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive technique for elucidating the precise chemical structure of an isolated impurity.[1][11]

-

Gas Chromatography (GC): The preferred method for analyzing volatile organic impurities, such as residual solvents.[11]

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): A highly sensitive method for detecting and quantifying elemental impurities.[11]

Section 3: A Risk-Based Toxicological Assessment Framework

A modern, efficient approach to toxicological assessment is risk-based, prioritizing resources on impurities that pose the greatest potential harm. This framework integrates computational and experimental methods in a tiered progression.

The Causality of a Tiered Approach: This strategy is rooted in the principle of the 3Rs (Replacement, Reduction, and Refinement of animal testing). In silico and in vitro methods are deployed first as they are rapid, cost-effective, and can screen out many impurities without the need for animal studies. More complex and resource-intensive in vivo tests are reserved only for impurities that demonstrate a potential for significant toxicity or for which lower-tier data is inconclusive.

In Silico (Computational) Assessment: The initial step for any new impurity involves computational toxicology.[12] Using Quantitative Structure-Activity Relationship (QSAR) models, the chemical structure of an impurity is compared against databases of known toxicants to predict its potential for adverse effects, most notably genotoxicity.[12] This is a powerful screening tool mandated by guidelines like ICH M7.[3]

Section 4: Core In Vitro Toxicological Assays

In vitro assays are the workhorse of impurity safety testing, providing quantitative data on specific toxicological endpoints using cell-based systems.

Genotoxicity Assessment (ICH M7)

Genotoxic impurities are of particular concern as they can damage DNA, potentially leading to cancer.[3][13] The regulatory framework for these impurities is stringent, often applying the principle of the Threshold of Toxicological Concern (TTC). The TTC is a concept that defines a level of exposure (e.g., 1.5 µ g/day ) for most genotoxic impurities that is associated with an acceptable, negligible cancer risk over a lifetime.[14]

Key Experiment: Bacterial Reverse Mutation (Ames) Test The Ames test is the gold-standard in vitro assay for identifying gene mutations and is a primary requirement for assessing the mutagenic potential of impurities.[15]

Protocol: Ames Test (OECD 471)

-

Strain Selection: Utilize multiple strains of Salmonella typhimurium and Escherichia coli with known mutations in the histidine (his) or tryptophan (trp) operon, respectively. These strains are selected to detect different types of mutations (e.g., base-pair substitutions, frameshifts).

-

Metabolic Activation (Self-Validation): Conduct the assay both with and without a metabolic activation system (S9 fraction), which is a liver enzyme extract that mimics mammalian metabolism. This is critical because some chemicals only become mutagenic after being metabolized.

-

Exposure: Add the test impurity at various concentrations, along with the bacterial strain and either the S9 mix or a buffer, to a soft agar overlay. Pour this mixture onto minimal glucose agar plates.

-

Controls (Self-Validation):

-

Negative Control: Vehicle (e.g., water, DMSO) to establish the spontaneous reversion rate.

-

Positive Control: Known mutagens specific to each strain (with and without S9) to confirm the sensitivity and proper functioning of the test system.

-

-

Incubation: Incubate plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid).

-

Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive (mutagenic) result.

Cytotoxicity Assessment (ISO 10993-5)

Cytotoxicity assays measure the degree to which an agent can cause damage or death to cells.[16] This is a fundamental biocompatibility endpoint, providing a sensitive measure of general toxicity.[17]

Key Experiment: Lactate Dehydrogenase (LDH) Release Assay This common colorimetric assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage.[16]

Protocol: LDH Release Assay

-

Cell Culture: Plate a suitable mammalian cell line (e.g., L929 mouse fibroblasts) in a 96-well plate and grow to sub-confluence.

-

Exposure: Replace the culture medium with fresh medium containing various concentrations of the Iopamidol impurity.

-

Controls (Self-Validation):

-

Spontaneous LDH Release: Untreated cells (negative control).

-

Maximum LDH Release: Cells treated with a lysis buffer (e.g., Triton X-100) to induce 100% cell death (positive control).

-

Vehicle Control: Cells treated with the same solvent used to dissolve the impurity.

-

-

Incubation: Incubate the plate for a defined period (e.g., 24 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

Sample Collection: After incubation, carefully collect an aliquot of the cell culture supernatant from each well.

-

Enzymatic Reaction: Add the collected supernatant to a fresh plate containing the LDH assay reaction mixture (which includes a substrate and a tetrazolium salt). LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces the tetrazolium salt to a colored formazan product.

-

Measurement: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at a specific wavelength (e.g., 490 nm) using a plate reader.

-

Calculation: Calculate the percentage of cytotoxicity for each impurity concentration relative to the maximum LDH release control.

Section 5: Advanced and In Vivo Evaluation

While in vitro tests are powerful, they cannot fully replicate the complexity of a whole organism. Further testing may be required to qualify an impurity found at levels exceeding established thresholds or one that shows ambiguous in vitro results.[18] This often involves biocompatibility testing as outlined in the ISO 10993 standards, which are designed for medical devices but provide a relevant framework for injectable drugs like Iopamidol.[19][20]

Key Biocompatibility Endpoints:

-

Sensitization (ISO 10993-10): Assesses the potential for an impurity to cause an allergic reaction after repeated exposure.[21]

-

Irritation (ISO 10993-23): Evaluates the potential to cause local irritation at the site of administration.[21]

-

Systemic Toxicity (ISO 10993-11): Investigates potential toxic effects in tissues and organs distant from the point of contact, typically through acute or subchronic in vivo studies in animal models.

The decision to proceed with in vivo testing requires careful scientific justification and is guided by the risk profile of the impurity and the intended clinical use of the drug product.

Section 6: Addressing Specific Impurity Classes

Elemental Impurities (ICH Q3D)

The toxicological risks of elemental impurities are managed according to the ICH Q3D guideline, which establishes a Permitted Daily Exposure (PDE) for 24 elements of concern.[4][22] The assessment is a risk-based process involving identifying known and potential sources of elemental impurities and controlling them within the established PDEs.

Table 1: Selected Elemental Impurity PDEs for Parenteral Administration

| Element | Class | PDE (µ g/day ) |

| Cadmium (Cd) | 1 | 2 |

| Lead (Pb) | 1 | 5 |

| Arsenic (As) | 1 | 15 |

| Mercury (Hg) | 1 | 3 |

| Nickel (Ni) | 2A | 20 |

| Vanadium (V) | 2A | 10 |

| Copper (Cu) | 2B | 300 |

| Source: ICH Q3D(R2) Guideline[4] |

Extractables & Leachables (E&L)

For Iopamidol, which is supplied as a solution, the container closure system is a potential source of impurities. E&L studies are designed to identify and quantify substances that may migrate from packaging components (e.g., vials, stoppers) into the drug product under storage conditions.[8][23] A toxicological risk assessment is then performed on any identified leachables to ensure patient safety.[9]

Section 7: Conclusion - Establishing Safe Limits and Ensuring Quality

The toxicological assessment of Iopamidol impurities is a rigorous, multi-faceted process that forms the bedrock of its safety assurance. It is a synthesis of analytical chemistry, computational toxicology, and biological testing, all conducted within a stringent regulatory framework. By systematically identifying, characterizing, and evaluating the potential risks of each impurity, drug developers can establish scientifically justified specifications. These specifications, coupled with robust manufacturing process controls and ongoing stability monitoring, ensure that each batch of Iopamidol meets the highest standards of purity and safety for clinical use.

References

-

Pharmaffiliates. (n.d.). Iopamidol-impurities. Retrieved from [Link]

-

ResearchGate. (2023). Mutagenicity assessment of two potential impurities in preparations of 5-amino-2,4,6 triiodoisophthalic acid, a key intermediate in the synthesis of the iodinated contrast agent iopamidol. Retrieved from [Link]

-

Chem Help ASAP. (2023, December 1). purity, in vivo toxicity, & clinical trial material. YouTube. Retrieved from [Link]

-

Veeprho. (n.d.). Iopamidol Impurities and Related Compound. Retrieved from [Link]

-

International Journal of Current Research. (n.d.). Large scale synthesis of high purity iopamidol. Retrieved from [Link]

-

SynZeal. (n.d.). Iopamidol Impurities. Retrieved from [Link]

-

European Medicines Agency (EMA). (n.d.). Guideline on the Limits of Genotoxic Impurities. Retrieved from [Link]

-

International Council for Harmonisation (ICH). (2022, April 26). Guideline for Elemental Impurities Q3D(R2). Retrieved from [Link]

-

ResearchGate. (n.d.). Separation and purification of iopamidol using preparative high-performance liquid chromatography. Retrieved from [Link]

-

U.S. Food and Drug Administration (FDA). (2023, September 8). Use of International Standard ISO 10993-1, "Biological evaluation of medical devices - Part 1: Evaluation and testing within a risk management process". Retrieved from [Link]

-

Inotiv. (n.d.). Impurities Assessment. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). Contrast Agent Toxicity. StatPearls. Retrieved from [Link]

-

Eurofins. (n.d.). Extractables & Leachables Testing | Pharmaceutical Packaging. Retrieved from [Link]

-

European Medicines Agency (EMA). (2006). Q3B(R2) Impurities in New Drug Products. Retrieved from [Link]

-

ResolveMass. (n.d.). Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. Retrieved from [Link]

-

Intertek. (n.d.). Extractables and Leachables Testing. Retrieved from [Link]

-

TÜV SÜD. (n.d.). ISO 10993 Biocompatibility Testing of Medical Devices. Retrieved from [Link]

-

MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

-

International Council for Harmonisation (ICH). (2006, October 25). Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

-

Biotech Spain. (n.d.). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

-

Shimadzu Asia Pacific. (n.d.). Extractables and Leachables: Testing of Pharmaceutical Packaging to Ensure Drug Safety and Efficacy. Retrieved from [Link]

-

PubMed. (n.d.). In Vivo and In Vitro Analysis of Toxicity of a Prospective Magnetic Resonance Contrast Agent Based on Arabinogalactan and Gadolinium Nanocomposite. Retrieved from [Link]

-

NAMSA. (n.d.). Medical Device Biocompatibility Testing and ISO 10993 Compliance. Retrieved from [Link]

-

US Pharmacopeia (USP). (n.d.). <232> ELEMENTAL IMPURITIES—LIMITS. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals. Retrieved from [Link]

-

ResearchGate. (n.d.). Toxicity of MRI and CT contrast agents. Retrieved from [Link]

-

SpringerLink. (2024, January 8). The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet?. Retrieved from [Link]

-

U.S. Food and Drug Administration (FDA). (n.d.). Q3D(R2) Elemental Impurities: International Council for Harmonisation; Guidance for Industry. Retrieved from [Link]

-

Single Use Support. (2022, April 12). Extractables and leachables: definitions, differences & facts. Retrieved from [Link]

-

European Medicines Agency (EMA). (2019, March 28). ICH guideline Q3D (R1) on elemental impurities. Retrieved from [Link]

-

Uddeholm. (2024, April 2). Navigating Biocompatibility: An Introduction to ISO 10993 Series of Standards. Retrieved from [Link]

-

U.S. Food and Drug Administration (FDA). (2021, March 11). Safety Evaluation of Drug Substance Impurities in Generics. YouTube. Retrieved from [Link]

-

MD Searchlight. (n.d.). Contrast Agent Toxicity. Retrieved from [Link]

-

Veeprho. (2021, January 27). Assessment of Genotoxic Impurities. Retrieved from [Link]

-

Allmpus. (n.d.). Iopamidol. Retrieved from [Link]

-

ACS Publications. (n.d.). Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. Chemical Reviews. Retrieved from [Link]

Sources

- 1. Iopamidol Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 2. veeprho.com [veeprho.com]

- 3. veeprho.com [veeprho.com]

- 4. database.ich.org [database.ich.org]

- 5. ema.europa.eu [ema.europa.eu]

- 6. ftp.uspbpep.com [ftp.uspbpep.com]

- 7. Large scale synthesis of high purity iopamidol | International Journal of Current Research [journalcra.com]

- 8. Extractables and Leachables Testing [intertek.com]

- 9. Extractables And Leachables Testing For Drug Safety [shimadzu.com.sg]

- 10. researchgate.net [researchgate.net]

- 11. biotech-spain.com [biotech-spain.com]

- 12. researchgate.net [researchgate.net]

- 13. resolvemass.ca [resolvemass.ca]

- 14. ema.europa.eu [ema.europa.eu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]

- 17. The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. fda.gov [fda.gov]

- 20. medinstitute.com [medinstitute.com]

- 21. namsa.com [namsa.com]

- 22. ema.europa.eu [ema.europa.eu]

- 23. susupport.com [susupport.com]

Methodological & Application

Application Note: A Robust, Validated HPLC Method for the Quantification of Iopamidol EP Impurity C

Introduction: The Imperative for Impurity Profiling in Iopamidol

Iopamidol is a second-generation, non-ionic, low-osmolar iodinated radiographic contrast agent, integral to modern diagnostic imaging.[1] Its function is to attenuate X-rays, thereby enhancing the visualization of vascular and other soft-tissue structures.[1] The synthesis of Iopamidol is a complex, multi-step process, which can lead to the formation of various process-related and degradation impurities.[2] Regulatory bodies, including the European Pharmacopoeia (EP), mandate strict control over these impurities to ensure the safety and efficacy of the final drug product.[2][3]

One such specified impurity is Iopamidol EP Impurity C, chemically identified as 5-(Acetylamino)-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodobenzene-1,3-dicarboxamide.[4][5] The presence of this and other impurities, even in minute quantities, can potentially impact the stability and safety profile of the drug.[6] Therefore, a highly sensitive, specific, and robust analytical method is crucial for its accurate quantification.

This application note provides a comprehensive framework for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The methodologies described herein are grounded in established pharmacopoeial principles and adhere to the validation requirements outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8]

Method Development Strategy: A Rationale-Driven Approach

The primary objective is to develop a stability-indicating HPLC method that can separate this compound from the main Iopamidol peak and other potential impurities. High-Performance Liquid Chromatography (HPLC) is the predominant technique for analyzing Iopamidol and its related substances due to its high resolution and quantitative accuracy.[2][9] A reversed-phase mode was selected as the foundational approach.

2.1 Causality Behind Experimental Choices:

-

Stationary Phase Selection: A C18 (octadecylsilane) stationary phase is the logical starting point. Its non-polar nature provides effective retention for the relatively polar Iopamidol and its impurities through hydrophobic interactions. The goal is to achieve sufficient retention to allow for separation from the void volume without excessively long analysis times. Studies have shown that C18 columns provide good retention and resolution for Iopamidol.[9]

-

Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer and an organic modifier (like methanol or acetonitrile) is employed. This is critical because a simple isocratic method may not provide sufficient resolution between the closely eluting Iopamidol and its structurally similar impurities. The gradient allows for a controlled increase in solvent strength, ensuring that both early-eluting polar impurities and the highly retained main analyte are eluted as sharp, symmetrical peaks.

-

Control of Column Temperature: Temperature is a critical parameter influencing chromatographic selectivity. For Iopamidol, studies have indicated that lower column temperatures (e.g., 20-30°C) can enhance the resolution between the main peak and its impurities by subtly altering the thermodynamics of analyte-stationary phase interactions.[9] Therefore, precise temperature control is essential for method robustness.

-

Selection of Detection Wavelength: Both Iopamidol and Impurity C contain a tri-iodinated benzene ring, a strong chromophore. Based on the USP monograph for related compounds, a UV detection wavelength of 240 nm is selected.[10] This wavelength offers a robust signal for both the main component and the impurity, ensuring high sensitivity for quantification at low levels.

Experimental Protocol: The "How-To" Guide

This section provides a detailed, step-by-step protocol for the analysis of this compound.

3.1 Instrumentation and Reagents

-

Instrumentation: HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

-

Chemicals:

-

Iopamidol Reference Standard (RS)

-

This compound Reference Standard (RS)

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Water (HPLC Grade or Milli-Q)

-

Phosphoric Acid (Analytical Grade)

-

3.2 Chromatographic Conditions All quantitative data and system parameters are summarized in the table below for clarity.

| Parameter | Optimized Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column providing good peak shape and resolution. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides pH control for reproducible retention times. |

| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |

| Gradient Program | 0-5 min: 5% B; 5-25 min: 5-40% B; 25-30 min: 40% B; 30-31 min: 40-5% B; 31-40 min: 5% B | Optimized to resolve Impurity C from the main Iopamidol peak. |

| Flow Rate | 1.0 mL/min | Balances analysis time with separation efficiency. |

| Column Temperature | 25°C | Ensures consistent retention times and resolution.[9] |

| Detection Wavelength | 240 nm | Optimal absorbance for both Iopamidol and its impurities.[10] |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

| Diluent | Water:Methanol (90:10 v/v) | Ensures solubility and compatibility with the mobile phase. |

3.3 Preparation of Solutions

-

Standard Stock Solution (Impurity C): Accurately weigh about 10 mg of this compound RS into a 100 mL volumetric flask. Dissolve in and dilute to volume with Diluent. This yields a concentration of approximately 100 µg/mL.

-

Standard Solution: Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent. This yields a final concentration of approximately 10 µg/mL.

-

Test Solution: Accurately weigh about 100 mg of Iopamidol into a 10 mL volumetric flask. Dissolve in and dilute to volume with Diluent. This yields a concentration of approximately 10,000 µg/mL (10 mg/mL).

-